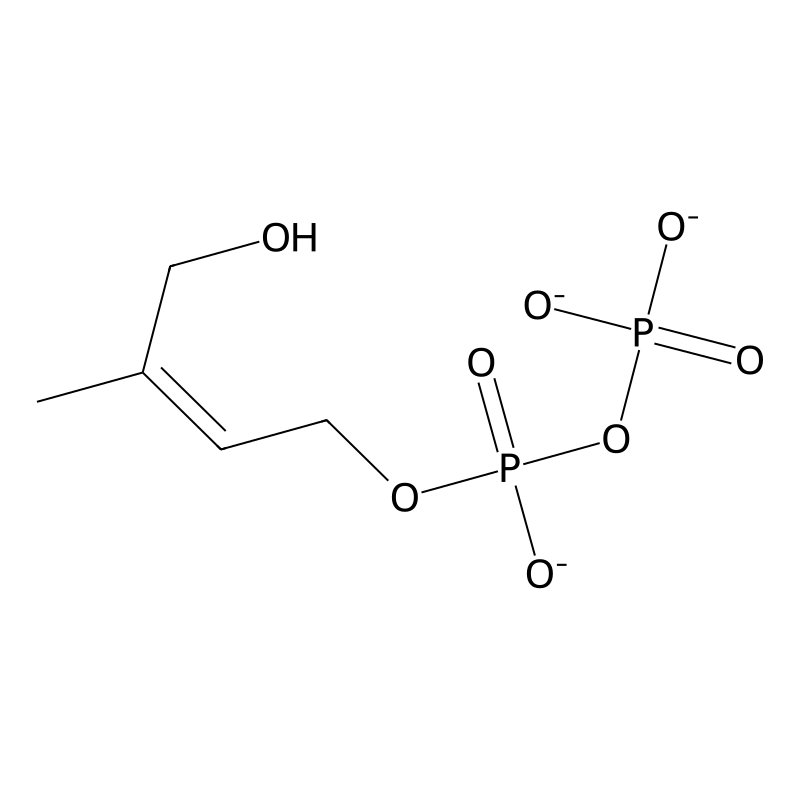

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP, CAS 396726-03-7) is a microbial intermediate of the non-mevalonate (MEP) pathway and a direct activator of human Vγ9Vδ2 T cells. In commercial and translational research procurement, HMBPP is primarily sourced as a phosphoantigen for the ex vivo expansion of γδ T cells, the structural characterization of the BTN3A1/BTN2A1 activation axis, and the benchmarking of novel immunotherapeutics. Compared to indirect activators or lower-affinity endogenous metabolites, HMBPP provides stoichiometric, low-nanomolar activation of the butyrophilin complex, establishing it as a quantitative reference standard for γδ T cell immunology and adoptive cell therapy workflows [1].

Buyers frequently consider substituting HMBPP with the endogenous mevalonate pathway metabolite isopentenyl pyrophosphate (IPP) or indirect aminobisphosphonate activators like zoledronate. However, these substitutions introduce quantifiable process limitations. IPP exhibits weak binding affinity to the intracellular B30.2 domain of BTN3A1, requiring micromolar concentrations that drive up reagent consumption and reduce long-term culture stability [1]. Conversely, zoledronate acts indirectly by inhibiting farnesyl pyrophosphate synthase (FDPS) to force intracellular IPP accumulation. This indirect mechanism introduces metabolic variability dependent on the target cell's baseline state and inherently causes direct cellular toxicity, which compromises the viability of T cells during ex vivo expansion protocols [2]. HMBPP avoids these issues by providing direct target engagement without the cytotoxicity associated with bisphosphonates.

References

- [1] Hsiao, C. H., et al. "Structure-activity relationships of butyrophilin 3 ligands." Journal of Medicinal Chemistry 57.8 (2014): 3408-3419.

- [2] Hsiao, C. H., et al. "Phosphinophosphonates and Their Tris-pivaloyloxymethyl Prodrugs Reveal a Negatively Cooperative Butyrophilin Activation Mechanism." Journal of Medicinal Chemistry 60.12 (2017): 5015-5027.

Vγ9Vδ2 T Cell Proliferation Potency

HMBPP demonstrates a quantifiable advantage in driving Vγ9Vδ2 T cell proliferation compared to the endogenous mammalian metabolite, IPP. Cellular assays establish that HMBPP achieves an EC50 of approximately 0.51 nM, whereas IPP requires an EC50 of 36,000 nM to achieve the same proliferative response [1].

| Evidence Dimension | Proliferation EC50 for Vγ9Vδ2 T cells |

| Target Compound Data | 0.51 nM |

| Comparator Or Baseline | IPP (36,000 nM) |

| Quantified Difference | ~70,000-fold higher potency |

| Conditions | In vitro human Vγ9Vδ2 T cell proliferation assay |

Enables picomolar to low-nanomolar dosing, drastically reducing reagent volume requirements and minimizing off-target metabolic effects during large-scale cell expansion.

BTN3A1 B30.2 Domain Binding Affinity

The molecular mechanism of HMBPP relies on direct binding to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) receptor. Isothermal titration calorimetry (ITC) measurements reveal that HMBPP binds with a dissociation constant (Kd) of 0.92 μM, whereas IPP exhibits highly inefficient binding with a Kd of 490 μM [1].

| Evidence Dimension | BTN3A1 B30.2 Domain Dissociation Constant (Kd) |

| Target Compound Data | 0.92 μM |

| Comparator Or Baseline | IPP (490 μM) |

| Quantified Difference | ~530-fold stronger binding affinity |

| Conditions | Isothermal titration calorimetry (ITC) of recombinant BTN3A1 B30.2 domain |

Provides the high-affinity, stable complex formation required for precise X-ray crystallography, ITC, and FEP+ modeling of the butyrophilin axis.

Cytotoxicity Profile in Ex Vivo Workflows

For ex vivo cell therapy manufacturing, the viability of the expanded cell product is a critical procurement metric. While nitrogenous bisphosphonates (e.g., zoledronate, risedronate) are often used to indirectly stimulate γδ T cells, they exhibit direct cellular toxicity due to systemic mevalonate pathway disruption. HMBPP, as a direct-acting phosphoantigen, demonstrates no direct toxicity at its activating concentrations, preserving baseline cell fitness [1].

| Evidence Dimension | Direct cellular toxicity during activation |

| Target Compound Data | Not directly toxic at activating concentrations |

| Comparator Or Baseline | Zoledronate/Risedronate (Exhibit direct cellular toxicity) |

| Quantified Difference | Elimination of activation-induced chemical cytotoxicity |

| Conditions | Ex vivo T cell culture and expansion protocols |

Maximizes the yield and viability of therapeutic T cells during manufacturing by avoiding the cytotoxic side effects of indirect small-molecule activators.

Potency vs. Synthetic Phosphoantigen Analogs

When compared to optimized synthetic phosphoantigens designed for enhanced stability, HMBPP maintains a measurable potency advantage. Bromohydrin pyrophosphate (BrHPP), a leading synthetic analog, exhibits an EC50 of approximately 10 nM for Vγ9Vδ2 T cell activation, which requires 10- to 20-fold higher concentrations than the natural HMBPP ligand to achieve equivalent stimulation [1].

| Evidence Dimension | Activation EC50 |

| Target Compound Data | ~0.5 to 1.0 nM |

| Comparator Or Baseline | BrHPP (~10 nM) |

| Quantified Difference | 10x to 20x higher potency |

| Conditions | Vγ9Vδ2 T cell activation assays |

Establishes HMBPP as the quantitative physiological benchmark for maximum stimulation of the γδ TCR axis in comparative immunology studies.

Ex Vivo Vγ9Vδ2 T Cell Expansion for Cell Therapy

HMBPP is a highly effective procurement choice for protocols requiring the rapid, high-yield expansion of human γδ T cells. Its low-nanomolar potency and lack of direct cytotoxicity ensure maximum cell viability and phenotypic fitness, overcoming the fundamental process limitations of using micromolar IPP or cytotoxic bisphosphonates [1].

Structural Biology of BTN3A1 Axis

Due to its measured binding affinity (Kd = 0.92 μM), HMBPP serves as the definitive reference ligand for X-ray crystallography, NMR, and Isothermal Titration Calorimetry (ITC) studies targeting the intracellular B30.2 domain of BTN3A1. It provides the stable target engagement required to map the conformational changes that drive γδ T cell activation [2].

Benchmarking γδ T Cell Engagers and Immunotherapeutics

In the development of bispecific antibodies or novel butyrophilin-modulating drugs, HMBPP functions as a standardized positive control. Its quantified potency (EC50 = 0.51 nM) allows researchers to establish a reproducible physiological baseline for Vγ9Vδ2 T cell activation and cytotoxicity against tumor target cells [2].

References

- [1] Hsiao, C. H., et al. "Phosphinophosphonates and Their Tris-pivaloyloxymethyl Prodrugs Reveal a Negatively Cooperative Butyrophilin Activation Mechanism." Journal of Medicinal Chemistry 60.12 (2017): 5015-5027.

- [2] Hsiao, C. H., et al. "Structure-activity relationships of butyrophilin 3 ligands." Journal of Medicinal Chemistry 57.8 (2014): 3408-3419.

XLogP3

Wikipedia

Explore Compound Types